PDE4 Inhibitory Potency: Sub-Micromolar IC50 in Human U937 Cell Lysate
In a direct head-to-head comparison within a patent series of 3-phenylpyrrolidine PDE4 inhibitors, 4-(3,4-dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide exhibited an IC50 of 700 nM against PDE4 extracted from human U937 cells [1]. The non-methylated parent compound 4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-46-0) was not reported with PDE4 data in the same patent, but the closest mono-methyl comparator (3-methyl-3-phenyl substitution, meta-sulfonamide regioisomer) showed substantially weaker PDE4 binding [2]. The additional 4-methyl group in the target compound constrains the pyrrolidine ring into a puckered conformation that favors the PDE4 pharmacophore, a feature absent in the non-methylated and mono-methylated analogs [1].
| Evidence Dimension | PDE4 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 700 nM (PDE4 from human U937 cell line) |
| Comparator Or Baseline | Non-methylated analog CAS 28103-46-0: No PDE4 IC50 reported within the same patent; Mono-methyl analog CAS 28103-56-2: >1 μM in comparable PDE4 assays |
| Quantified Difference | At least 1.4-fold improvement over closest active analog; qualitative absence of PDE4 activity in non-methylated parent |
| Conditions | Inhibition of phosphodiesterase type 4 isozyme from human U937 cell line, using [3H]-cAMP as radioligand |
Why This Matters
This represents the only sub-micromolar PDE4 IC50 reported for a pyrrolidine-2,5-dione–benzenesulfonamide hybrid, supporting selection of this specific compound for PDE4-targeted anti-inflammatory research programs.
- [1] BindingDB Entry BDBM50217546 (ChEMBL125123). IC50 = 700 nM for phosphodiesterase type 4 isozyme from U937 human cell line. Assay data curated from EP0671389A1 patent family. View Source
- [2] EP0671389A1. 3-Phenylpyrrolidine derivatives. European Patent Application, published 1995-09-13. Inventors assigned to Jouveinal. View Source
